molecular formula C14H11ClO4 B12044356 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

Cat. No.: B12044356
M. Wt: 278.69 g/mol
InChI Key: UDMLVGSGFGXFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a trihydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one typically involves the condensation of 3-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
  • 2-(3-Methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
  • 2-(3-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

Uniqueness

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO4/c15-9-3-1-2-8(4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2

InChI Key

UDMLVGSGFGXFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.